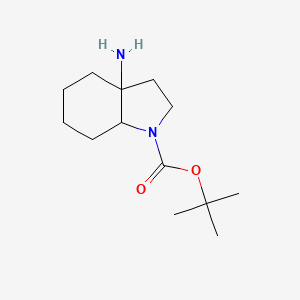

tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C13H24N2O2 . It is also known as "1H-Indole-1-carboxylic acid, 3a-aminooctahydro-, 1,1-dimethylethyl ester" .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-8-13(14)7-5-4-6-10(13)15/h10H,4-9,14H2,1-3H3 . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

The molecular weight of “tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate” is 240.34 . It appears as a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Synthesis and Chemical Reactions

Preparation in Organic Syntheses : tert-Butyl 3a-methyl-5-oxo-2,3,3a,4,5,6-hexahydroindole-1-carboxylate is used in the preparation and Diels-Alder reaction of a 2-Amido Substituted Furan. This process is important in the field of organic syntheses and chemical rearrangements (Padwa, Brodney & Lynch, 2003).

Palladium-Catalyzed Intramolecular Annulation : It is used in the synthesis of annulated gamma-carbolines and heteropolycycles. This involves the palladium-catalyzed intramolecular iminoannulation of tert-butylimines, leading to various gamma-carboline derivatives (Zhang & Larock, 2003).

In Oxidative Reactions : tert-Butyl 1-hydroxy-2-methyl-6-trifluoromethyl-1H-indole-3-carboxylate is used as a catalyst for the chemoselective aerobic oxidation of allylic and benzylic alcohols. This shows its utility in facilitating selective oxidation reactions (Shen et al., 2012).

Cyclization Reactions : Base-promoted cyclization of tert-butyl [2-(benzylideneamino)phenyl]acetate and subsequent reactions lead to the formation of various indole derivatives. This demonstrates the compound's role in complex cyclization processes (Hodges, Wang & Riley, 2004).

Crystal Structure and Analysis

Crystallographic Studies : The indole ring system of tert-butyl 3-[2,2-bis(ethoxycarbonyl)vinyl]-2-bromomethyl-1H-indole-1-carboxylate exhibits a planar structure, as revealed in crystallographic studies. These studies are crucial for understanding the molecular geometry and intermolecular interactions of such compounds (Thenmozhi et al., 2009).

X-Ray Structural Analysis : X-ray diffraction analysis is used to determine the molecular structure of various derivatives, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This analysis is key in elucidating the structural details of cyclic amino acid esters and related compounds (Moriguchi et al., 2014).

Safety And Hazards

The safety information available indicates that this compound is dangerous. The hazard statements include H315, H318, and H335 . These codes correspond to “Causes skin irritation”, “Causes serious eye damage”, and “May cause respiratory irritation” respectively. Precautionary measures should be taken when handling this compound .

properties

IUPAC Name |

tert-butyl 3a-amino-3,4,5,6,7,7a-hexahydro-2H-indole-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-8-13(14)7-5-4-6-10(13)15/h10H,4-9,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRHPMBSDWIIGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(C1CCCC2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl 3a-aminooctahydro-1H-indole-1-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-Chlorobenzyl)-8-(ethylsulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2430040.png)

![4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B2430045.png)

![2-((2,5-dimethylbenzyl)thio)-7-phenyl-3-propyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2430046.png)

![methyl 2-({[1-benzyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2430047.png)

![4-[6-({2-[(2-furylmethyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2430054.png)

![2-({1-[(2,5-Difluorophenyl)methyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2430055.png)

![N-(2-(3-chlorophenyl)-2-methoxypropyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2430059.png)